molecular formula C20H6Br2N2Na2O9 B8057584 C.I. Acid Red 91 CAS No. 134829-78-0

C.I. Acid Red 91

Cat. No.: B8057584
CAS No.: 134829-78-0
M. Wt: 624.1 g/mol
InChI Key: QGAYMQGSQUXCQO-UHFFFAOYSA-L
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Description

C.I. Acid Red 91, also known as Eosin B, is a synthetic dye belonging to the azo dye family. It is commonly used in the textile, paper, and leather industries as a coloring agent. This compound is known for its vibrant red color and is also used as a fluorescent dye and histological stain .

Preparation Methods

C.I. Acid Red 91 is synthesized through a diazotization reaction, where an amine is diazotized and then coupled with a suitable coupling component. The synthesis can be as simple as coupling diazotized aniline to H-acid . Industrial production methods involve the reaction between a diazotized amine and a coupler, followed by purification and crystallization processes .

Chemical Reactions Analysis

C.I. Acid Red 91 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form colorless or differently colored products.

    Substitution: It can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

C.I. Acid Red 91 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of C.I. Acid Red 91 involves its interaction with biological molecules. As a fluorescent dye, it binds to specific cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to inhibit certain mitochondrial functions and may have cytotoxic and mutagenic effects .

Comparison with Similar Compounds

C.I. Acid Red 91 is similar to other azo dyes, such as:

    C.I. Acid Red 33: Another azo dye used in similar applications.

    C.I. Reactive Red 195: Used in textile dyeing and has similar chemical properties.

What sets this compound apart is its unique fluorescent properties and its use as a histological stain. Its ability to bind to specific cellular components makes it valuable in biological and medical research .

Properties

IUPAC Name

disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br2N2O9.2Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;;/h1-6,25-26H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYMQGSQUXCQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H6Br2N2Na2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928770
Record name Disodium 4',5'-dibromo-2',7'-dinitro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-24-3, 134829-78-0
Record name Eosin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4',5'-dibromo-2',7'-dinitro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,5-dibromo-3,6-dihydroxy-2,7-dinitroxanthen-9-yl)-benzoic acid, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EOSIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMS4XQD1T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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